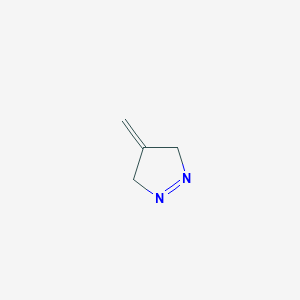
Diopside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diopside, also known as calcium magnesium silicate, is a compound with the chemical formula CaMgO6Si2. It is a white, crystalline substance that is commonly found in nature as a mineral. This compound is known for its excellent insulating properties and strength, making it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diopside can be synthesized through high-temperature reactions involving magnesium oxide and silicon dioxide. The reaction typically occurs at temperatures above 1400°C, where the reactants are combined to form the desired compound .
Industrial Production Methods
In industrial settings, silicic acid, calcium magnesium salt is often produced as a byproduct of the Pidgeon process, which is a major route for producing magnesium metal. In this process, a mixture of magnesium and calcium oxides reacts with silicon to yield magnesium metal and calcium magnesium silicate .
Analyse Chemischer Reaktionen
Types of Reactions
Diopside undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form different oxides.
Reduction: In the presence of reducing agents, it can be reduced to its constituent elements.
Substitution: It can undergo substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under high-temperature conditions, often exceeding 1000°C .
Major Products Formed
The major products formed from these reactions include various oxides, such as calcium oxide and magnesium oxide, as well as silicon dioxide .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of silicic acid, calcium magnesium salt involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Diopside can be compared with other similar compounds, such as:
Calcium Silicate (CaSiO3): Known for its use in construction materials and as an insulating agent.
Magnesium Silicate (MgSiO3): Commonly used in the cosmetic and pharmaceutical industries.
Sodium Silicate (Na2SiO3): Used in detergents, adhesives, and as a sealant.
The uniqueness of silicic acid, calcium magnesium salt lies in its combined properties of calcium and magnesium, which provide enhanced strength and insulating properties compared to other silicates .
Eigenschaften
CAS-Nummer |
12765-06-9 |
|---|---|
Molekularformel |
CaMgO4Si |
Molekulargewicht |
156.47 g/mol |
IUPAC-Name |
calcium;magnesium;silicate |
InChI |
InChI=1S/Ca.Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4 |
InChI-Schlüssel |
FGZBFIYFJUAETR-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Ca+2] |
Kanonische SMILES |
[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2] |
Key on ui other cas no. |
12765-06-9 |
Synonyme |
basalt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















